5-Chloropyrimidine-4,6-diamine
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Overview
Description
5-Chloropyrimidine-4,6-diamine is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives has been reported for their possible inhibitory effects against immune-induced nitric oxide generation . An optimized synthetic procedure for the preparation of 5-substituted 2-amino-4,6-dichloropyrimidines starting from the monosubstituted malonic acid diesters has been developed .Molecular Structure Analysis
The molecular structure of 5-Chloropyrimidine-4,6-diamine is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The mechanism of action revealed that compound (57g) was able to control cellular action in inflammation to various levels by suppressing both granulocyte superoxide generation and myeloperoxidase (MPO) discharge .Physical And Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Scientific Research Applications
Synthesis and Chemical Applications
5-Chloropyrimidine-4,6-diamine serves as a crucial intermediate in chemical synthesis. For instance, it's used in the preparation of pyrimidinylacrylonitrile derivatives that undergo intramolecular cyclization, leading to the formation of novel 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines (Zinchenko et al., 2017). Additionally, the amination of 4,6-dichloropyrimidine with diamines in the presence of cesium carbonate results in derivatives like N,N',N"-tris and N,N',N",N‴-tetrakis(6-chloropyrimidin-4-yl) (Kobelev et al., 2010).
In Medicinal Chemistry
5-Chloropyrimidine-4,6-diamine derivatives have been explored for their potential applications in medicinal chemistry. For example, the synthesis of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides from 2-amino-4,6-dichloropyrimidine shows potential in the development of antiretroviral agents (Vince & Hua, 1990). Moreover, the development of polysubstituted pyrimidines as inhibitors of immune-activated nitric oxide production indicates a potential therapeutic application for inflammatory conditions (Jansa et al., 2015).
Organic Synthesis and Polymer Development
5-Chloropyrimidine-4,6-diamine is instrumental in organic synthesis and polymer development. The synthesis of novel poly(amide–imide)s from diamines like 2,6-bis(5-amino-1-naphthoxy) pyridine highlights its role in creating materials with high thermal stability and specific physical properties (Mehdipour‐Ataei & Amirshaghaghi, 2004). The creation of highly transparent polyimides derived from pyrimidine and pyridine moieties showcases its utility in producing materials with desirable optical properties (Wang et al., 2015).
Safety and Hazards
Future Directions
Nitrogen-containing heterocycles are the key-frame work of many essential natural and synthetic products of our everyday lives . A wide range of N-heterocycles is present in nature in living cells, alkaloids, hormones, and amino acids, and therefore constitutes a large fraction of medicinal and industrial chemistry .
Mechanism of Action
Mode of Action
It’s known that pyrimidines can undergo nucleophilic substitution reactions, which could potentially lead to interactions with biological targets . The reactivity of the C-4 position of halopyrimidines is generally found to be strongly preferred over C-2 . This could influence the compound’s interactions with its targets.
properties
IUPAC Name |
5-chloropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-2-3(6)8-1-9-4(2)7/h1H,(H4,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBCOSJATJIKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrimidine-4,6-diamine |
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